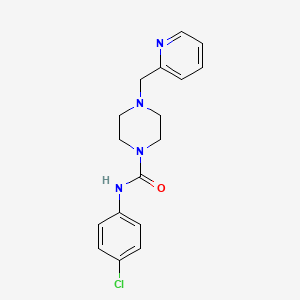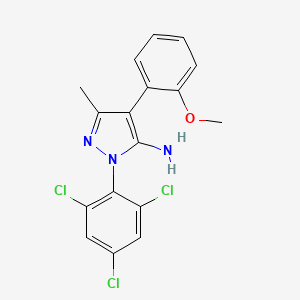![molecular formula C14H16N2O3S3 B4684273 N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide](/img/structure/B4684273.png)
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide
Overview
Description
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfamoylphenyl group, an ethyl chain, and a thiophenylsulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide typically involves the following steps:
Formation of the sulfamoylphenyl intermediate: This step involves the sulfonation of a phenyl compound to introduce the sulfamoyl group.
Ethylation: The intermediate is then ethylated to form the N-[2-(4-sulfamoylphenyl)ethyl] compound.
Thioether formation: The final step involves the reaction of the ethylated intermediate with a thiophen-2-ylsulfanylacetamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophenylsulfanylacetamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound also contains a sulfamoylphenyl group but differs in the presence of a chloro and methoxy substituent on the benzamide moiety.
6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: This compound contains a sulfamoylphenyl group and a pyrazine carboxamide moiety.
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide is unique due to the presence of the thiophen-2-ylsulfanylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with specific desired effects.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S3/c15-22(18,19)12-5-3-11(4-6-12)7-8-16-13(17)10-21-14-2-1-9-20-14/h1-6,9H,7-8,10H2,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTIXIMKXXBTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4684200.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4684202.png)
![N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B4684211.png)

![N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-ETHYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4684227.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYLFURAN-2-CARBOXAMIDE](/img/structure/B4684229.png)
![3-ethyl-1-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4684242.png)
![3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4684244.png)
![3-[3-(2-cyanoethyl)-2-oxobenzimidazol-1-yl]propanenitrile](/img/structure/B4684253.png)
![2-(3-bromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4684259.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide](/img/structure/B4684261.png)
![1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4684280.png)
![(6Z)-6-(4-bromobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4684288.png)

